1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
Overview
Description
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
- Microwave-Assisted Synthesis : A study by Mahmoud et al. (2021) explored the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles using a similar isoxazole as a building block. This method showed promise for the rapid synthesis of potential anti-breast cancer agents, highlighting the versatility of isoxazole derivatives in medicinal chemistry synthesis (Mahmoud et al., 2021).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Jawad et al. (2020) synthesized a triazole derivative that acted as an effective corrosion inhibitor for mild steel in a hydrochloric acid environment. This research underlines the potential of using isoxazole and triazole derivatives in the development of new corrosion inhibitors, showcasing the compound's application in industrial material protection (Jawad et al., 2020).
Pharmacology and Biomedical Research
Antituberculosis and Cytotoxicity Studies : A study by Chitra et al. (2011) on heteroarylthioquinoline derivatives, synthesized from a compound structurally similar to 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, showed significant activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new antituberculosis drugs (Chitra et al., 2011).
Antimicrobial Activity : Kumar et al. (2019) synthesized isoxazole derivatives demonstrating in vitro antimicrobial activity against various bacterial and fungal organisms. The study emphasizes the compound's utility in the development of new antimicrobial agents (Kumar et al., 2019).
Cytotoxic Evaluation : The synthesis of novel 1,3,4-oxadiazole derivatives and their cytotoxic evaluation against human carcinoma cell lines by Adimule et al. (2014) highlight the potential application of this compound derivatives in cancer research (Adimule et al., 2014).
Properties
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHDEBMXBDBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312475 | |
Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19212-42-1 | |
Record name | 19212-42-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?
A1: this compound is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []
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